N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAMBHFCGOLFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The bromophenyl and fluorophenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide exerts its effects is primarily through interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- In contrast, the 3-chloropyridinyl group in ’s compound may improve π-π stacking interactions due to the aromatic pyridine ring .
- Ethoxy vs. Methoxy Groups : The 4-ethoxy group in the target compound and BI80645’s methoxy substituent influence electronic effects. Ethoxy groups are more lipophilic than methoxy, which could affect membrane permeability .
- N-Substituent Variability : Replacing the 3-bromophenyl group with a benzyl group (as in BI80645) reduces molecular weight and alters solubility, highlighting the role of N-substituents in pharmacokinetics .
Biological Activity
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzymatic inhibitory properties.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole ring with various substituents, including a bromophenyl group, an ethoxy group, and a fluorophenyl group. These modifications are believed to enhance its biological activity compared to other pyrazole derivatives.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound was tested against various bacterial strains, demonstrating significant antimicrobial efficacy.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens.
- Minimum Bactericidal Concentration (MBC): The MBC values indicated that the compound effectively killed the bacteria at low concentrations.
- Biofilm Inhibition: It was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing superior performance compared to standard antibiotics like ciprofloxacin .
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazoles are known for their ability to interact with various molecular targets involved in cancer progression.
Research Highlights:
- The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic studies suggested that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways .
3. Enzymatic Inhibition
The compound's ability to inhibit key enzymes has been investigated, revealing promising results in enzymatic assays.
Inhibitory Activity:
- DNA Gyrase Inhibition: The compound showed IC50 values ranging from 12.27 to 31.64 μM, indicating its potential as an antibacterial agent by targeting bacterial DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition: With IC50 values between 0.52 and 2.67 μM, it suggests that the compound could interfere with folate metabolism in pathogens .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways that are crucial for microbial survival and cancer cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
Q & A
Q. What are the common synthetic routes for N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?
Answer: The synthesis typically involves multi-step organic reactions:
Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-diketones (e.g., ethyl acetoacetate) under acidic conditions .
Substituent Introduction :
- Ethoxy Group : Etherification using ethyl iodide/bromide with a base (e.g., K₂CO₃) .
- Fluorophenyl/Bromophenyl Groups : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key Optimization : Continuous flow chemistry improves yield and reduces side products .
Q. Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy CH₃ at δ ~1.3 ppm) and aromatic substituents .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.05) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystals are obtainable) .
Q. What are the primary biological targets of this compound?
Answer:
- Kinase Inhibition : Potentially inhibits c-Met (hepatocyte growth factor receptor) and CDKs (cyclin-dependent kinases) due to structural similarity to BMS-777607 and FN-1501 .
- Antifungal Activity : Pyrazole carboxamides disrupt fungal ergosterol biosynthesis (e.g., Gibberella zeae inhibition at IC₅₀ ~50 µg/mL) .
- Apoptosis Induction : Activates caspase-3/7 in leukemia cell lines (e.g., MV4-11) .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity?
Answer: A structure-activity relationship (SAR) study reveals:
Q. Methodology :
Q. How can contradictory data in kinase inhibition assays be resolved?
Answer: Contradictions (e.g., off-target effects vs. selective inhibition) require:
Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess >100 kinases .
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Structural Analysis : Compare co-crystal structures of compound-kinase complexes to identify non-specific interactions .
Q. What computational strategies optimize solubility without compromising activity?
Answer:
- LogP Reduction : Replace bromophenyl with polar groups (e.g., pyridyl) while maintaining π-stacking.
- Salt Formation : Use HCl or sodium salts for carboxylate derivatives .
- Co-solvent Screening : Test DMSO/PEG400 mixtures for in vivo formulations .
Q. What experimental designs mitigate toxicity in preclinical models?
Answer:
Q. How is crystallographic data refined for pyrazole carboxamides?
Answer:
Q. Can this compound synergize with existing therapies?
Answer:
Q. What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Yield Optimization : Transition from batch to flow reactors for SNAr steps .
- Purification : Replace column chromatography with crystallization (solvent: EtOAc/hexane) .
- Quality Control : Ensure residual solvent levels (e.g., DMF <500 ppm) meet ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
